
プレキサセチブ二塩酸塩
科学的研究の応用
Ovarian Cancer
Prexasertib has been evaluated in clinical trials for its efficacy in treating high-grade serous ovarian carcinoma (HGSOC), particularly in patients with BRCA mutations or those who have previously undergone treatment with PARP inhibitors. The rationale behind its use lies in the hypothesis that tumors with high levels of replication stress are more susceptible to CHK1 inhibition .
- Study Findings : In a Phase 2 study, Prexasertib demonstrated promising overall response rates (ORR) and was well-tolerated among participants .
Pancreatic Cancer
Research indicates that Prexasertib can enhance the sensitivity of pancreatic cancer cells to standard chemotherapeutic agents. In combination with gemcitabine and S-1, Prexasertib showed a synergistic effect, significantly inducing apoptosis in pancreatic cancer cell lines .
- Mechanistic Insights : The combination treatment led to alterations in key apoptotic markers, including increased levels of cleaved caspase-3 and cytochrome c release from mitochondria, suggesting effective induction of programmed cell death .
Squamous Cell Carcinoma
In advanced squamous cell carcinoma, Prexasertib has been assessed for its single-agent activity. A clinical trial reported an acceptable safety profile and indicated that Prexasertib could serve as an effective treatment option for patients with this type of cancer .
- Efficacy Metrics : The study evaluated various efficacy endpoints, including progression-free survival (PFS) and overall survival (OS), revealing beneficial outcomes for patients treated with Prexasertib .
Preclinical Studies
Preclinical investigations have established the potential of Prexasertib across various tumor types:
- Breast Cancer : Studies demonstrate that Prexasertib can enhance the efficacy of conventional therapies when used in combination with other agents like PARP inhibitors .
- Leukemia : In models of acute lymphoblastic leukemia, Prexasertib has shown increased cytotoxic effects when combined with standard chemotherapy regimens .
Pharmacokinetics and CNS Penetration
Research into the pharmacokinetics of Prexasertib indicates its ability to penetrate the central nervous system (CNS), making it a candidate for treating CNS tumors such as pediatric medulloblastoma. Studies have shown that Prexasertib effectively reaches tumor sites within the brain and induces significant biological responses indicative of target engagement .
Summary Table of Applications
Cancer Type | Application | Key Findings |
---|---|---|
Ovarian Cancer | Monotherapy / Combination Therapy | Promising ORR; effective in BRCA mutation carriers |
Pancreatic Cancer | Combination Therapy | Synergistic effects with gemcitabine and S-1; induced apoptosis |
Squamous Cell Carcinoma | Monotherapy | Acceptable safety profile; improved PFS and OS |
Pediatric Medulloblastoma | CNS Tumor Treatment | Effective CNS penetration; significant biological response |
作用機序
LY2606368 (塩酸塩)は、DNA損傷応答に関与する重要なタンパク質キナーゼであるCHK1を阻害することにより、その効果を発揮します。この阻害は、CDC25Aの活性化につながり、これは次にCDK2を活性化し、複製フォークの数を増やしつつ、その安定性を低下させます。 その結果生じる複製ストレスは、二重鎖DNA切断を引き起こし、DNA損傷チェックポイントを無効にし、有糸分裂における細胞死につながります .
類似の化合物との比較
類似の化合物
LY2606368 (メシル酸塩): 同様の特性と用途を持つ、同じ化合物の別の形態.
CHK1阻害剤: LY2606368 (ジメシル酸塩)やLY2606368 (乳酸塩)などの他のCHK1阻害剤は、同様の作用機序を共有しています.
独自性
LY2606368 (塩酸塩)は、CHK1に対する高い効力と選択性により、ユニークです。 癌細胞において複製カタストロフィーとアポトーシスを効果的に誘導するため、癌研究と治療開発において貴重なツールとなっています .
生化学分析
Biochemical Properties
Prexasertib dihydrochloride interacts with enzymes such as CHK1 and CHK2 . It acts as an ATP-competitive inhibitor, with a Ki of 0.9 nM for CHK1 . It also inhibits CHK2 with an IC50 of 8 nM .
Cellular Effects
Prexasertib dihydrochloride has significant effects on various types of cells. It causes double-stranded DNA breakage and replication catastrophe, leading to apoptosis . This effect on cellular processes makes Prexasertib dihydrochloride a potent anti-tumor agent .
Molecular Mechanism
The molecular mechanism of action of Prexasertib dihydrochloride involves its binding interactions with biomolecules. As an ATP-competitive inhibitor, it competes with ATP for binding to CHK1 and CHK2 . This inhibits the activity of these enzymes, leading to double-stranded DNA breakage and replication catastrophe .
Temporal Effects in Laboratory Settings
The effects of Prexasertib dihydrochloride change over time in laboratory settings. It has been shown to cause DNA damage in peripheral immune cells
Dosage Effects in Animal Models
In animal models, the effects of Prexasertib dihydrochloride vary with different dosages . It has been shown to inhibit the growth of primary tumors and significantly reduce the rate of metastasis and ascites accumulation .
Metabolic Pathways
準備方法
合成経路と反応条件
LY2606368 (塩酸塩)の合成には、重要な中間体の形成と、それらの制御された条件下での後続反応を含むいくつかのステップが含まれます。 正確な合成経路と反応条件は、機密情報であり、パブリックドメインのソースでは詳細な情報は入手できません .
工業生産方法
LY2606368 (塩酸塩)の工業生産方法も機密情報です。 通常、このような化合物は、純度と一貫性を確保するために、厳格な規制基準に従った専門施設で生産されます .
化学反応の分析
反応の種類
LY2606368 (塩酸塩)は、主にCHK1阻害剤としての機能に関連する反応を起こします。これらには以下が含まれます。
DNA損傷誘導: 二重鎖DNA切断を引き起こします。
複製カタストロフィー: 複製ストレスを誘導し、DNAに結合するための利用可能なRPA2のプールを枯渇させます
一般的な試薬と条件
この化合物は、通常、ヒドロキシ尿素などの他の試薬と組み合わせて使用され、その効果を高めます。 条件は、しばしば、化合物の安定性と活性を維持するために制御された環境を必要とします .
主要な生成物
LY2606368 (塩酸塩)を含む反応から生成される主要な生成物は、誘導されたDNA損傷と複製カタストロフィーによる断片化された染色体とアポトーシス細胞です .
科学研究への応用
LY2606368 (塩酸塩)には、特に以下のような分野で、いくつかの科学研究への応用があります。
類似化合物との比較
Similar Compounds
LY2606368 (mesylate): Another form of the same compound with similar properties and applications.
CHK1 Inhibitors: Other CHK1 inhibitors such as LY2606368 (dimesylate) and LY2606368 (lactate) share similar mechanisms of action.
Uniqueness
LY2606368 (dihydrochloride) is unique due to its high potency and selectivity for CHK1. It effectively induces replication catastrophe and apoptosis in cancer cells, making it a valuable tool in cancer research and therapy development .
生物活性
Prexasertib dihydrochloride, also known as LY2606368, is a potent and selective inhibitor of checkpoint kinases CHK1 and CHK2, which play crucial roles in the regulation of the cell cycle and DNA damage response. This compound is currently under investigation for its therapeutic potential in various cancers, particularly pediatric malignancies and solid tumors in adults. This article provides a comprehensive overview of the biological activity of Prexasertib dihydrochloride, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.
Prexasertib exerts its biological effects primarily through the inhibition of CHK1 and CHK2 kinases. These kinases are essential for maintaining genomic stability by regulating cell cycle checkpoints and facilitating DNA repair processes. Inhibition of these pathways leads to:
- Induction of DNA Damage : Prexasertib causes double-stranded DNA breaks, leading to replication catastrophe and subsequent apoptosis in cancer cells .
- Cell Cycle Disruption : It abrogates the G2-M checkpoint activated by DNA-damaging agents such as doxorubicin, thereby promoting cell death in cancer cells .
- Enhanced Sensitivity to Chemotherapy : The compound has demonstrated chemosensitizing effects when used in combination with other chemotherapeutic agents, enhancing their efficacy .
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of Prexasertib in various cancer models. Key findings include:
- Tumor Growth Inhibition : In vivo studies have shown that Prexasertib effectively inhibits tumor growth at low concentrations across multiple cancer types, including small and non-small cell lung cancer, neuroblastoma, and medulloblastoma .
- CNS Penetration : Research indicates significant CNS penetration in models bearing pediatric Group 3 medulloblastoma (G3MB), allowing for effective treatment of brain tumors .
- Combination Therapy : Prexasertib has been shown to enhance the effects of standard chemotherapy regimens (e.g., cyclophosphamide and gemcitabine), leading to increased DNA damage and apoptosis compared to chemotherapy alone .
Table 1: Summary of Preclinical Findings on Prexasertib
Study Type | Cancer Model | Dosage | Key Findings |
---|---|---|---|
In Vivo | G3MB (medulloblastoma) | 10 mg/kg SQ | Significant CNS penetration; tumor growth inhibition |
In Vitro | Various Cancer Lines | Varies | Induces DNA damage; enhances sensitivity to chemotherapy |
Combination Therapy | Non-small cell lung cancer | Varies | Increased apoptosis; enhanced efficacy with cisplatin |
Clinical Implications
Prexasertib is currently being evaluated in clinical trials for various cancers. Early-phase trials have indicated that it is well tolerated with manageable hematological toxicity. Notably, it has shown promise in treating patients with advanced solid tumors, including those resistant to conventional therapies .
Case Studies
- Pediatric Medulloblastoma : A phase I clinical trial (NCT02808650) is investigating the safety and efficacy of intravenous Prexasertib in children with high-risk medulloblastoma. Preliminary results suggest improved survival rates when combined with standard chemotherapy .
- Ovarian Cancer : Another study highlighted its single-agent activity against ovarian cancer, demonstrating significant antitumor effects .
特性
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEIPKXRCJTZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234015-54-3 | |
Record name | Prexasertib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREXASERTIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。